WAY-655978: A Technical Guide to its Chemical Properties and Kinase Inhibition
WAY-655978: A Technical Guide to its Chemical Properties and Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of WAY-655978, a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), extracellular signal-regulated kinase (ERK), glycogen synthase kinase (GSK), and other AGC family protein kinases. This guide details its chemical properties, outlines experimental protocols for its characterization, and explores its impact on key signaling pathways.
Core Chemical Properties
WAY-655978 is a small molecule inhibitor with the following key chemical identifiers and properties.
| Property | Value |
| CAS Number | 692869-98-0 |
| Molecular Formula | C₁₆H₁₂ClN₃OS |
| Molecular Weight | 329.80 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-N-(5-(pyridin-2-yl)thiazol-2-yl)acetamide |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Experimental Protocols
Detailed methodologies for key experiments involving the characterization and application of WAY-655978 are provided below.
Synthesis of WAY-655978
A plausible synthetic route for WAY-655978, based on the synthesis of structurally similar thiazole-2-acetamide derivatives, is outlined below. This multi-step synthesis involves the formation of a key thiazole intermediate followed by an acylation reaction.
Step 1: Synthesis of 2-amino-5-(pyridin-2-yl)thiazole
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To a solution of 2-acetylpyridine in a suitable solvent such as ethanol, add an equimolar amount of thiourea.
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Add a catalytic amount of a cyclizing agent, such as iodine.
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Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
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After cooling, neutralize the reaction mixture with a base, such as sodium bicarbonate solution.
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Extract the product with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-(pyridin-2-yl)thiazole.
Step 2: Synthesis of 2-(4-chlorophenyl)acetyl chloride
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To a solution of 4-chlorophenylacetic acid in a dry, inert solvent such as dichloromethane, add an excess of a chlorinating agent like thionyl chloride or oxalyl chloride.
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Add a catalytic amount of dimethylformamide (DMF).
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Stir the reaction mixture at room temperature for several hours.
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Remove the excess chlorinating agent and solvent under reduced pressure to yield 2-(4-chlorophenyl)acetyl chloride, which can be used in the next step without further purification.
Step 3: Synthesis of WAY-655978 (2-(4-chlorophenyl)-N-(5-(pyridin-2-yl)thiazol-2-yl)acetamide)
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Dissolve the 2-amino-5-(pyridin-2-yl)thiazole intermediate in a dry aprotic solvent such as dichloromethane or tetrahydrofuran.
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Add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.
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Cool the mixture in an ice bath.
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Slowly add a solution of 2-(4-chlorophenyl)acetyl chloride in the same solvent.
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Allow the reaction to warm to room temperature and stir for several hours.
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Monitor the reaction progress by TLC.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the resulting crude product by recrystallization or column chromatography to yield WAY-655978.
Kinase Inhibition Assays
The inhibitory activity of WAY-655978 against its target kinases can be determined using various in vitro kinase assay formats. Below are generalized protocols for assessing ROCK, ERK, and GSK-3β activity.
ROCK Kinase Activity Assay
This assay measures the phosphorylation of a specific ROCK substrate.
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Reagents and Materials:
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Recombinant active ROCK protein
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ROCK-specific substrate (e.g., a peptide derived from myosin phosphatase target subunit 1, MYPT1)
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ATP
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Kinase assay buffer (containing MgCl₂, DTT, and a buffering agent like Tris-HCl)
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WAY-655978 (or other inhibitors) at various concentrations
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)
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96- or 384-well assay plates
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Procedure:
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Prepare serial dilutions of WAY-655978 in the kinase assay buffer.
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In the assay plate, add the recombinant ROCK enzyme, the specific substrate, and the diluted inhibitor.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
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Stop the reaction (e.g., by adding EDTA).
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Quantify the amount of phosphorylated substrate or ADP produced using the chosen detection method.
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Determine the IC₅₀ value of WAY-655978 by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
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ERK Phosphorylation Assay (Cell-Based)
This assay measures the inhibition of ERK phosphorylation in a cellular context.
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Reagents and Materials:
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A suitable cell line (e.g., HeLa, A549)
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Cell culture medium and supplements
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A stimulant to activate the ERK pathway (e.g., epidermal growth factor, EGF)
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WAY-655978 at various concentrations
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Lysis buffer
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Antibodies specific for phosphorylated ERK (p-ERK) and total ERK
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Detection system (e.g., Western blotting, ELISA, or in-cell Western)
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96-well cell culture plates
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Procedure:
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Seed the cells in a 96-well plate and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of WAY-655978 for a specified time (e.g., 1-2 hours).
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Stimulate the cells with the chosen agonist (e.g., EGF) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
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Lyse the cells directly in the wells.
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Detect the levels of p-ERK and total ERK in the cell lysates using the chosen detection method.
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Normalize the p-ERK signal to the total ERK signal.
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Calculate the percentage of inhibition of ERK phosphorylation for each concentration of WAY-655978 and determine the IC₅₀ value.
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GSK-3β Kinase Activity Assay
This assay quantifies the phosphorylation of a GSK-3β-specific substrate.
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Reagents and Materials:
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Recombinant active GSK-3β protein
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GSK-3β substrate (e.g., a phosphopeptide like phospho-GS2)
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ATP
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Kinase assay buffer
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WAY-655978 at various concentrations
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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Assay plates
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Procedure:
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Prepare serial dilutions of WAY-655978.
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To the assay plate, add the GSK-3β enzyme, the substrate peptide, and the inhibitor.
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Start the reaction by adding ATP.
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Incubate at a controlled temperature for a set time.
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Terminate the reaction.
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Measure the amount of ADP produced, which is proportional to the kinase activity.
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Determine the IC₅₀ value of WAY-655978 for GSK-3β inhibition.
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Signaling Pathways and Mechanism of Action
WAY-655978 exerts its biological effects by inhibiting key kinases in several critical signaling pathways.
ROCK Signaling Pathway
The Rho/ROCK pathway plays a crucial role in regulating cell shape, motility, and contraction by influencing the actin cytoskeleton. ROCK inhibitors, such as WAY-655978, typically act as ATP-competitive inhibitors, binding to the kinase domain of ROCK and preventing the phosphorylation of its downstream substrates like myosin light chain (MLC) and MYPT1.[1] This inhibition leads to a reduction in actin stress fiber formation and cellular contractility.
